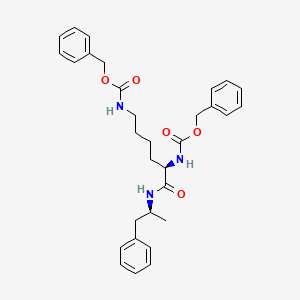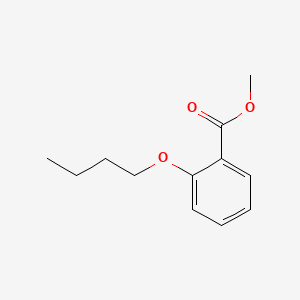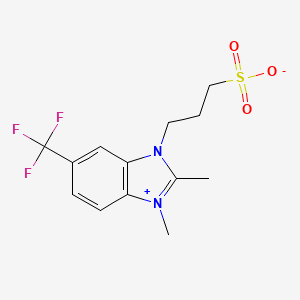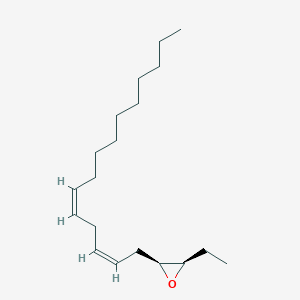
3R,4S-Epoxy-6Z,9Z-nonadecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3R,4S-Epoxy-6Z,9Z-nonadecadiene: is a compound classified under the fatty acyls category, specifically as an oxygenated hydrocarbon . It is a chiral molecule with the molecular formula C19H34O and an exact mass of 278.260965 . This compound is known for its role in various biological and chemical processes, including its use as a sex attractant for certain species of moths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves stereoselective methods to ensure the correct chiral configuration . One common approach is the stereoselective synthesis of chiral 6Z,9Z-cis-3,4-epoxydienes . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves large-scale stereoselective reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3R,4S-Epoxy-6Z,9Z-nonadecadiene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to open the epoxide ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
3R,4S-Epoxy-6Z,9Z-nonadecadiene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves its interaction with specific molecular targets. In the context of its role as a sex attractant, the compound binds to olfactory receptors in moths, triggering a behavioral response . The exact molecular pathways involved in this process are complex and involve multiple steps of signal transduction.
Comparación Con Compuestos Similares
3R,4S-Epoxy-6Z,9Z-heptadecadiene: Another chiral epoxide with similar structural features.
6Z,9Z-cis-3,4-epoxydienes: A broader class of compounds with varying chain lengths and similar epoxide functionalities.
Uniqueness: 3R,4S-Epoxy-6Z,9Z-nonadecadiene is unique due to its specific chiral configuration and its role as a sex attractant for certain moth species . Its stereoselective synthesis and specific biological activity distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C19H34O |
|---|---|
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
(2R,3S)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m1/s1 |
Clave InChI |
BDTRZWQPTAKTIF-DEWCVOTKSA-N |
SMILES isomérico |
CCCCCCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)CC |
SMILES canónico |
CCCCCCCCCC=CCC=CCC1C(O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
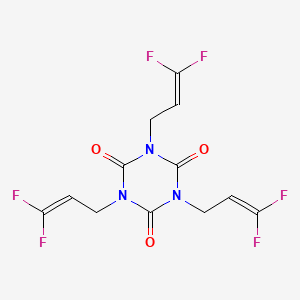
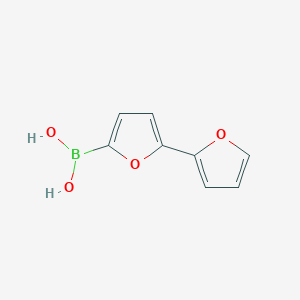
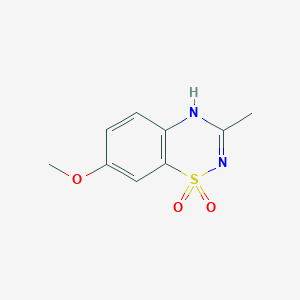
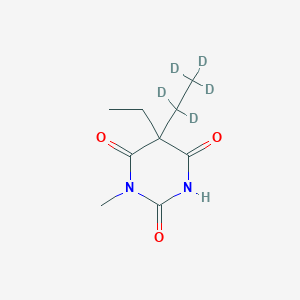
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
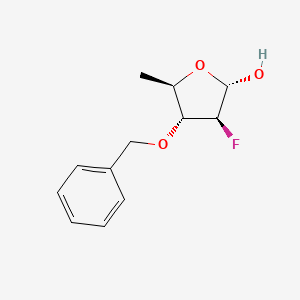

amine](/img/structure/B13413433.png)

